![molecular formula C12H15BClNO4 B2861951 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid CAS No. 2377610-82-5](/img/structure/B2861951.png)
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
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Overview
Description
The compound appears to contain a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is a type of boronic ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. For example, compounds containing a tetramethyl-1,3,2-dioxaborolane group typically have a boiling point of around 42-43 °C and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of pyridine carboxylic acid, exploring their potential in various applications. For instance, the synthesis of nicotinic acid hydrazide derivatives from pyridine 3-carboxylic acid has been studied for their antimicrobial and antimycobacterial activities, highlighting the compound's role in generating pharmacologically active agents (R.V.Sidhaye et al., 2011). Additionally, the optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling, incorporating novel boronic esters, showcases the compound's utility in high-throughput chemistry and large-scale synthesis of medicinally relevant compounds (Paul A. Bethel et al., 2012).
Medicinal Chemistry and Biological Studies
The compound's derivatives have been explored for their biological activities. For instance, the extraction and purification processes of pyridine-3-carboxylic acid, a derivative of the compound, have been studied for their importance in the pharmaceutical and biochemical industries (Sushil Kumar & B. V. Babu, 2009). Furthermore, the synthesis of boric acid ester intermediates and their characterization through various spectroscopic methods have provided insights into their potential applications in drug development and materials science (P.-Y. Huang et al., 2021).
Catalysis and Material Science
The compound and its derivatives have been utilized in catalytic processes and material science. For example, research on the esterification of carboxylic acids by alcohols using 2-Chloro-1,3,5-trinitrobenzene as a condensing agent highlights the compound's role in synthetic organic chemistry, demonstrating its utility in the efficient synthesis of esters under mild conditions (Seiji Takimoto et al., 1981).
Mechanism of Action
Mode of Action
It is known that the compound contains a boronic acid pinacol ester functional group . This group is often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves. For “3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid”, it is recommended to be stored in a dry environment at 2-8°C
properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)7-5-8(14)9(10(16)17)15-6-7/h5-6H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQQHFFOXMXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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